2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole
Description
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a cyclohexyl group modified by a phenylsulfanyl moiety. The benzotriazole scaffold is well-documented for its UV-absorbing properties, catalytic roles, and applications in organic synthesis .
Properties
IUPAC Name |
2-(1-phenylsulfanylcyclohexyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-3-9-15(10-4-1)22-18(13-7-2-8-14-18)21-19-16-11-5-6-12-17(16)20-21/h1,3-6,9-12H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAPXESWLAXTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(N2N=C3C=CC=CC3=N2)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole typically involves the reaction of 1-phenylsulfanylcyclohexane with benzotriazole under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or acetonitrile are commonly used .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives often involve large-scale reactions in batch or continuous flow reactors. The use of micro-channel reactors has been reported to enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole moiety .
Scientific Research Applications
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor for metals and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Benzotriazole Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous benzotriazole derivatives:
Key Findings:
UV Absorption : Unlike 2-(2'-hydroxyphenyl)benzotriazole (a commercial UV absorber), the target compound lacks the hydroxyl group critical for intramolecular hydrogen bonding and UV stabilization . Its phenylsulfanyl group may instead enhance thermal stability but reduce UV-shielding efficiency.
Solubility : The morpholinyl derivative () exhibits higher polarity due to its morpholine ring, improving aqueous solubility compared to the hydrophobic cyclohexyl-phenylsulfanyl group in the target compound .
Synthetic Utility : The ethyl ester derivative () demonstrates dual reactivity (amide/ester), making it versatile in multicomponent reactions, whereas the target compound’s bulky substituent may limit its use in sterically demanding reactions .
Structural and Electronic Analysis
- Electronic Effects : The sulfur atom in the phenylsulfanyl group introduces electron-withdrawing character, which may lower the benzotriazole core’s electron density, altering its coordination behavior in metal-catalyzed reactions.
Biological Activity
2-[1-(Phenylsulfanyl)cyclohexyl]-2H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential antiparasitic properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzotriazole ring and a phenylsulfanyl group attached to a cyclohexyl moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing the benzotriazole scaffold exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of benzotriazole demonstrate good antibacterial effects against pathogens such as Escherichia coli and Bacillus subtilis.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | B. subtilis | 25 |
| Compound C | Pseudomonas fluorescens | 15 |
The presence of bulky hydrophobic groups in certain derivatives enhances their antimicrobial potency, likely due to improved membrane penetration and interaction with bacterial cell walls .
Antifungal Activity
Benzotriazole derivatives also exhibit antifungal properties. For example, compounds have been synthesized that show effective inhibition against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 12.5 to 25 μg/ml.
Table 2: Antifungal Activity of Benzotriazole Derivatives
| Compound | Fungal Strain | MIC (μg/ml) |
|---|---|---|
| Compound D | Candida albicans | 12.5 |
| Compound E | Aspergillus niger | 25 |
The introduction of electron-withdrawing groups on the benzotriazole ring has been shown to increase antifungal activity significantly .
Antiparasitic Potential
Recent studies have indicated that certain benzotriazole derivatives possess antiparasitic activity. Specifically, a derivative was tested against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms.
Case Study: Antiparasitic Activity
In vitro tests revealed that at a concentration of 50 μg/mL, the compound reduced the number of viable epimastigotes by approximately 64%. Furthermore, it exhibited an even greater effect on trypomastigotes, with a mortality rate exceeding 95% at the same concentration. This suggests that modifications to the benzotriazole structure can enhance its efficacy against parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
